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Compound of Interest

Compound Name: Tris(hydroxyethyl)aminomethane

CAS No.: 75376-20-4

Cat. No.: B10759461

Get Quote

Welcome to the Technical Support Center. As drug development and molecular biology rely

increasingly on RNA-based therapeutics and transcriptomics, maintaining an RNase-free

environment is critical. Ribonucleases (RNases) are ubiquitous, highly stable enzymes that do

not require metal ions for catalysis, allowing them to bypass common chelators like . Worse,

they can survive standard autoclaving by renaturing as the solution cools[1].

As a Senior Application Scientist, I frequently see researchers struggle with buffer

contamination. This guide provides field-proven, self-validating protocols to prepare RNase-free

Tris (tris(hydroxymethyl)aminomethane) buffers, specifically addressing the chemical paradox

of using DEPC (diethyl pyrocarbonate) with primary amines.

Troubleshooting Core: The Tris-DEPC Paradox
DEPC is the industry standard for inactivating RNases. It functions by covalently modifying

(alkylating) the active-site of the RNase enzyme,[2].

However, you cannot add DEPC directly to a Tris buffer[1],[3]. Tris contains a that acts as a

strong nucleophile. When DEPC is added to Tris, it rapidly reacts with this amine group instead
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of the RNase[4],[2]. This side reaction instantly depletes the DEPC, leaving the RNase active,

while simultaneously modifying the Tris molecule and destroying its buffering capacity[3].

Goal: RNase-Free Tris

Incorrect: Add DEPC to Tris Correct: DEPC Treat Water First

DEPC reacts with Tris primary amine 0.1% DEPC in H2O destroys RNase

DEPC depleted; Tris buffering ruined

RNase Remains Active

Autoclave to hydrolyze DEPC

Dissolve RNase-free Tris base

Pure RNase-Free Tris Buffer

Click to download full resolution via product page

Workflow comparing correct and incorrect DEPC treatment for Tris buffers.

Quantitative Comparison of RNase Removal Methods
To ensure experimental success, it is vital to select the correct decontamination method based

on the physical and chemical properties of your workflow.
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Decontamination
Method

Quantitative
Parameters

Mechanism of
Action

Compatibility with
Tris

Direct DEPC

Treatment
0.1% (v/v) DEPC

Covalent alkylation of

histidine

Incompatible (Reacts

with primary amines)

Pre-treated DEPC

Water

0.1% DEPC, 37°C for

2h, Autoclave 15

min/L

Alkylates RNases in

water prior to buffer

formulation

Highly Compatible

Ultrafiltration

10 kDa MWCO

(RNase A is ~13.7

kDa)

Physical size

exclusion
Highly Compatible

Alkaline Wash

(Plastics)

0.1 M NaOH / 1 mM

EDTA, 37°C for 2h

Chemical denaturation

of surface RNases

N/A (Equipment prep

only)

Dry Heat Baking

(Glass)

180°C – 250°C for 4+

hours

Thermal destruction of

tertiary structure

N/A (Equipment prep

only)

Verified Experimental Protocols
Protocol A: The Pre-Treated Water Method (The Gold Standard)
Causality Focus: By treating the water before adding the Tris base, DEPC is free to alkylate

RNase histidines without interference. Mandatory autoclaving then hydrolyzes the DEPC into

harmless byproducts, ensuring it does not inhibit downstream enzymatic reactions or react with

the Tris base added later[1],[2].

Step 1: Equipment Decontamination To prevent secondary contamination, at 180°C to 250°C

for at least 4 hours[3],. For non-disposable plasticware, soak in 0.1 M NaOH and 1 mM EDTA

for 2 hours at 37°C, followed by a thorough rinse with certified RNase-free water[5],[6].

Step 2: DEPC Incubation In a fume hood, add 0.1% (v/v) DEPC to double-distilled water (e.g.,

1 mL DEPC per 1 L water). Shake vigorously to disperse the DEPC droplets. Incubate at 37°C

for 2 hours or at room temperature overnight[6],[2].

Step 3: DEPC Hydrolysis (Autoclaving) Autoclave the treated water for 15–30 minutes per liter

at 121°C. Self-Validation Check: The water should no longer smell sharply of DEPC. A faint,
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sweet scent is normal; this is simply formed as byproducts of DEPC hydrolysis[4].

Step 4: Buffer Formulation & pH Adjustment Using a dedicated, certified RNase-free Tris base

and a baked spatula, dissolve the required mass of Tris into the cooled, DEPC-treated water[7],

[6]. Adjust to the desired pH. Critical Warning: Do not use a shared lab pH probe, as it is a

common vector for RNase. Use a dedicated probe[8], or bypass the probe entirely by mixing

precise molar ratios of RNase-free Tris-HCl and Tris-base.

Protocol B: The Ultrafiltration Method (The Rapid Alternative)
Causality Focus: RNase A has a molecular weight of approximately 13.7 kDa. By passing the

buffer through a 10 kDa Molecular Weight Cut-Off (MWCO) membrane, RNases are physically

excluded from the flow-through. This method completely bypasses the need for toxic chemicals

and avoids the Tris-DEPC chemical conflict[8],[9].

Step 1: Buffer Formulation Prepare your Tris buffer to the target concentration and pH using

high-purity water and dedicated RNase-free reagents.

Step 2: Filter Preparation Select a centrifugal ultrafiltration unit with a 10 kDa MWCO. Pre-rinse

the filter with RNase-free water to remove trace membrane preservatives (e.g., glycerin) that

might interfere with downstream assays.

Step 3: Centrifugation & Collection Load the Tris buffer into the upper retentate chamber.

Centrifuge according to the manufacturer's specified g-force until the desired volume has

passed through. The flow-through collected in the lower chamber is physically [8],[9]. Aliquot

immediately into sterile, single-use tubes.

Frequently Asked Questions (FAQs)
Q: Can I just autoclave my Tris buffer to destroy RNases? A: No. While autoclaving destroys

many pathogens, RNases (particularly the RNase A family) are incredibly robust. They rely on

disulfide bonds that allow them to renature and regain catalytic activity once the solution

cools[1],.

Q: My DEPC-treated water still smells sweet after autoclaving. Is it safe to use? A: Yes. The

sweet smell is caused by ethanol and volatile esters, which are harmless byproducts of DEPC
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hydrolysis. As long as the solution was autoclaved for at least 15 minutes per liter, the active

DEPC is completely destroyed[4],[1].

Q: I accidentally added DEPC directly to my Tris stock. Can I salvage it by autoclaving it

longer? A: No. The chemical reaction between the primary amine of Tris and DEPC is

irreversible[6]. The buffer's pH stability is permanently compromised, and because the DEPC

was consumed by the Tris, the RNases are likely still active[1]. Discard the solution and remake

it.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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